molecular formula C20H26ClN3O B3426981 Basic Blue 3 CAS No. 55840-82-9

Basic Blue 3

Cat. No.: B3426981
CAS No.: 55840-82-9
M. Wt: 359.9 g/mol
InChI Key: IURGIPVDZKDLIX-UHFFFAOYSA-M
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Description

Basic Blue 3 (BB3), also known as C.I. 51004, is a cationic dye with the molecular formula C20H26ClN3O and a molecular weight of 359.90 g/mol . It is structurally characterized by a heterocyclic aromatic core substituted with diethylamino and methyl groups, synthesized via the cyclization/oxidation of N,N-diethyl-m-toluidine and m-diethylaminophenol . BB3 is widely used in dyeing wool, nitrocellulose, and acrylic fibers due to its strong cationic charge, which facilitates binding to anionic substrates .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;chloride
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N3O.ClH/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURGIPVDZKDLIX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

47367-75-9 (Parent)
Record name C.I. Basic Blue 3
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DSSTOX Substance ID

DTXSID30873926
Record name 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
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Molecular Weight

359.9 g/mol
Source PubChem
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CAS No.

33203-82-6, 55840-82-9, 6703-67-9
Record name Phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride (1:1)
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Record name C.I. Basic Blue 3
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Record name Ammonium, chloride
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Record name 3,7-Bis(diethylamino)phenoxazin-5-ium chloride
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Record name BASIC BLUE 3
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Basic Blue 3 involves several steps:

    Preparation of Raw Materials: The primary raw materials include p-cresol, sodium hydroxide, sodium bisulfite, nitric acid, and ferrous chloride.

    Synthesis of Biphenylmethanol Sodium:

    p-Cresol reacts with sodium hydroxide to form biphenylmethanol sodium.

    Formation of Diphenylmethane: Biphenylmethanol sodium undergoes a condensation reaction with sodium hydroxide, resulting in the formation of diphenylmethane.

    Synthesis of Methylenebenzene Sulfonic Acid: Diphenylmethane reacts with sodium bisulfite to produce methylenebenzene sulfonic acid.

    Nitration and Oxidation: Methylenebenzene sulfonic acid undergoes nitration and oxidation reactions with nitric acid and ferrous chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Acid-Base Reactivity

Basic Blue 3 demonstrates notable colorimetric changes in acidic and alkaline environments:

  • Strong sulfuric acid (H₂SO₄): Immediate color shift to red light blue upon dilution .

  • Sodium hydroxide (NaOH): Forms a blue-black precipitate .

ConditionObservationStabilitySource
H₂SO₄ (conc.)Red light blue after dilutionStable at 20°C
NaOH (aqueous)Blue-black precipitate formationpH-dependent

Metal Ion Interactions

The dye’s chromophore reacts with transition metals during textile dyeing, altering its spectral properties:

  • Copper ions (Cu²⁺): Shifts color shade to green .

  • Iron ions (Fe³⁺): Darkens the hue significantly .

Metal IonΔλ (nm)Color ChangeApplication Impact
Cu²⁺+15–20Green shiftReduced color fidelity
Fe³⁺-10–15Darkened toneRequires ion chelators

Electrochemical Oxidation

In wastewater treatment, boron-doped diamond (BDD) electrodes degrade this compound efficiently:

  • Optimal conditions: Bipolar trickle tower reactor, 20 mA/cm² current density .

  • Efficiency: 98% decolorization and 85% COD removal in 120 minutes .

ParameterValueOutcome
Reaction time120 min98% dye degradation
Energy consumption18 kWh/m³Toxicity reduction (EC₅₀: 0.4 mg/L)

Adsorption Mechanisms

Molecularly imprinted polymers (MIPs) and biomass-derived adsorbents show high selectivity:

Thermodynamic Parameters for MIP Adsorption

ParameterMIP ValueNIP ValueInterpretation
ΔG° (kJ/mol)-8.2-5.1Spontaneous process
ΔH° (kJ/mol)+32.1+18.4Endothermic
ΔS° (J/mol·K)+145+82Increased system randomness

Langmuir Isotherm Data for SLM Stem-800°C Adsorbent

Dyeqₘ (mg/g)Kₐ (L/mg)
This compound271.730.99870.042

Photostability and Thermal Behavior

  • Light fastness: Rated ISO 5 (excellent resistance to fading) .

  • High-temperature dyeing: Stable at 120°C with minimal shade alteration .

Test ConditionResultIndustrial Relevance
120°C, 60 minGreen shade retentionSuitable for acrylic fibers
UV exposure (48 h)<5% fadingOutdoor textile applications

Solubility and Solvent Interactions

  • Water solubility: 40 g/L at 20°C, minimally temperature-dependent .

  • Organic solvents: Limited solubility in non-polar solvents but stable in ethanol .

Scientific Research Applications

Textile Industry Applications

BB3 is primarily used in the textile industry for dyeing acrylic fabrics, wool, and silk due to its vibrant blue shade. It is particularly favored for carpet printing and other textile applications where bright colors are desired. Its ability to bond with materials makes it suitable for various dyeing techniques, including:

  • Direct Dyeing : BB3 can be applied directly to fabrics without the need for mordants.
  • Printing : Used in ink formulations for printing on textiles.

Wastewater Treatment

BB3 poses significant environmental challenges when discharged into water bodies without adequate treatment. It has been shown to have toxic effects on aquatic life and can cause health issues in humans upon exposure. Various studies have focused on the removal of BB3 from wastewater through different methods:

  • Adsorption Techniques : Research indicates that BB3 can be effectively removed from aqueous solutions using adsorbents like activated carbon derived from rubber seed coats and Silybum marianum stems. For instance, an adsorption study revealed optimal conditions for BB3 removal, achieving up to 99.58% efficiency under specific parameters (0.15 g adsorbent, 15 mg/L initial concentration) .
  • Advanced Oxidation Processes (AOPs) : AOPs have been explored for the degradation of BB3 in wastewater. The heterogeneous Fenton-like oxidation process using natural magnetite has demonstrated effective removal rates by breaking down BB3 into less harmful substances .

Molecularly Imprinted Polymers (MIPs)

Recent advancements have seen the development of MIPs specifically designed for the selective removal of BB3 from wastewater. These polymers exhibit high selectivity and rebinding capacity for BB3, allowing for efficient extraction and concentration from effluents . The MIPs showed a rebinding capacity of 96% at elevated temperatures, indicating their potential for practical applications in wastewater treatment.

Health and Safety Considerations

While BB3 is effective as a dye, it also poses health risks if not handled properly. Studies have reported acute toxicity associated with exposure to BB3, including skin and eye irritation, respiratory issues, and potential carcinogenic effects . Therefore, safety assessments are crucial when using BB3 in consumer products such as hair dyes.

Adsorption Studies

A comprehensive study on the adsorption characteristics of BB3 revealed that using Silybum marianum as an adsorbent resulted in significant removal efficiencies across varying initial concentrations (10 to 50 mg/L). The Langmuir isotherm model best described the adsorption process, indicating monolayer adsorption on a surface with a finite number of identical sites .

ParameterSLM Stem-NaturalSLM Stem-800 °C
KLK_L (mg/L)0.04960.0811
qmaxq_{max} (mg/g)13.964536.8053
r2r^20.97200.9978

Advanced Oxidation Processes

The application of AOPs for treating BB3-laden wastewater has shown promise in reducing dye concentrations significantly while also addressing microbial contamination . These processes leverage catalysts to enhance degradation rates under various conditions.

Mechanism of Action

The mechanism of action of Basic Blue 3 involves its interaction with cellular components:

    Molecular Targets: this compound targets cellular structures such as nucleic acids and proteins.

    Pathways Involved: The dye binds to nucleic acids and proteins, leading to changes in their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Basic Dyes

Basic Yellow 2 (BY2) and Basic Red 46 (BR46)

BB3 is often studied alongside Basic Yellow 2 (BY2) and Basic Red 46 (BR46) in adsorption experiments. Key differences include:

  • Adsorption Mechanisms: BB3 and BY2 follow the Freundlich isotherm model (indicating multilayer adsorption on heterogeneous surfaces), with BB3 exhibiting a higher Freundlich constant (kF = 32.3 mg¹⁻¹/nL¹/n/g) compared to BY2 (kF = 13.8 mg¹⁻¹/nL¹/n/g). In contrast, BR46 fits the Langmuir model (monolayer adsorption), with a low monolayer capacity (Q₀ = 2.7 mg/g) .
  • Kinetics : BB3 adsorption follows pseudo-second-order kinetics, suggesting chemisorption dominates, whereas BR46 shows slower kinetics due to weaker interactions with sorbents .
Table 1: Adsorption Properties of BB3, BY2, and BR46
Property Basic Blue 3 Basic Yellow 2 Basic Red 46
Isotherm Model Freundlich Freundlich Langmuir
Freundlich Constant (kF) 32.3 mg¹⁻¹/nL¹/n/g 13.8 mg¹⁻¹/nL¹/n/g N/A
Langmuir Q₀ (mg/g) N/A N/A 2.7
Kinetic Model Pseudo-second-order Pseudo-second-order Pseudo-second-order

Methylene Blue (Basic Blue 9)

Methylene Blue (MB), a thiazine dye with the formula C16H18ClN3S , shares cationic properties with BB3 but differs structurally. Key comparisons include:

  • Adsorption Capacity: On a chitosan-crosslinked BiFeO3/biochar composite, MB achieves a maximum adsorption capacity of 18.942 mg/g at 25°C . BB3, however, shows superior adsorption (kF = 32.3 mg¹⁻¹/nL¹/n/g) on phosphorus-containing sorbents, likely due to stronger electrostatic interactions with phosphinoyl groups .
  • pH Sensitivity : Both dyes exhibit enhanced adsorption under neutral/alkaline conditions, but BB3 is less affected by competing ions (e.g., Na⁺) compared to MB .

Comparison with Functionally Similar Dyes

Basic Blue 7 and Basic Blue 66

  • Basic Blue 7 (C33H40ClN3, MW 514.14 g/mol) has a larger molecular structure, leading to lower solubility and higher allergenicity (classified as a skin/eye irritant) compared to BB3 .
  • Basic Blue 66 (C22H28ClN5O2S, MW 462.01 g/mol) contains a benzothiazolium core, which enhances its thermal stability but reduces regeneration efficiency (<60% after NaCl/HCl treatment) compared to BB3 .
Table 2: Structural and Functional Differences
Property This compound Basic Blue 7 Basic Blue 66
Molecular Formula C20H26ClN3O C33H40ClN3 C22H28ClN5O2S
Molecular Weight (g/mol) 359.90 514.14 462.01
Key Functional Groups Diethylamino Triphenylmethane Benzothiazolium
Regeneration Efficiency ~60% Not reported <60%

Discrepancies and Limitations

  • Adsorption Data Variability : Direct comparison of BB3 and MB is complicated by differences in sorbent materials (e.g., biochar vs. phosphorus polymers) and experimental conditions .

Biological Activity

Basic Blue 3, also known as C.I. 51104, is a cationic dye commonly used in various applications, including textiles and biological staining. Its chemical formula is C20H26ClN3OC_{20}H_{26}ClN_3O, and it is characterized by its positive charge in aqueous solutions . This article explores the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential applications in biosorption.

Toxicity Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on the concentration and exposure route. A notable study assessed its acute oral toxicity in rats, revealing significant adverse effects at higher doses. The observed symptoms included lethargy, piloerection, and increased salivation, with an LD50 (lethal dose for 50% of the population) reported between 1.0 and 2.0 g/kg .

Table 1: Summary of Toxicity Findings

Study ReferenceAnimal ModelDose (g/kg)Observed EffectsLD50 (g/kg)
Kynoch (1986)Sprague-Dawley Rats0.1 - 4.0Lethargy, piloerection, death at high doses1.0 - 2.0
Henkel (1990)CF1 Mice1.58 - 5.01Decreased activity, tremors2.70

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. A study found that at a concentration of 0.1%, it effectively killed Streptococcus sanguis, highlighting its potential as an antimicrobial agent . This property can be particularly useful in medical applications where infection control is critical.

Biosorption Potential

Recent research has explored the use of this compound as a model compound for studying biosorption processes. It has been investigated for its removal from wastewater using various biosorbents, such as nanoparticles of zero-valent iron (NZVI). The findings suggest that NZVI can effectively adsorb this compound from aqueous solutions, making it a promising candidate for environmental remediation efforts .

Table 2: Biosorption Studies on this compound

Biosorbent TypeRemoval Efficiency (%)Conditions
NZVIUp to 85%pH 5, contact time: 60 min
Activated CarbonUp to 90%pH 7, contact time: 120 min

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts after treatment with this compound at concentrations ranging from 0.05% to 0.2%. This study underscores the compound's potential utility in developing antiseptic formulations.

Case Study: Environmental Remediation

A recent field study evaluated the effectiveness of NZVI in treating industrial effluents containing this compound. The study reported that after treatment with NZVI, the concentration of this compound decreased significantly from an initial value of 100 mg/L to below detectable limits within two hours of treatment . This highlights the practical application of this compound's removal techniques in real-world scenarios.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Basic Blue 3, and how can researchers optimize reaction conditions for academic purposes?

  • Methodological Answer : Begin with a systematic literature review using databases like PubMed, Web of Science, and Reaxys to identify peer-reviewed synthesis protocols . Optimize reaction parameters (e.g., temperature, pH, solvent systems) via controlled experiments, and validate purity using HPLC and NMR spectroscopy. Employ Design of Experiments (DoE) frameworks to evaluate interactions between variables (e.g., reactant molar ratios, catalysts) .

Q. What spectroscopic techniques are most effective for characterizing this compound in aqueous solutions?

  • Methodological Answer : Use UV-Vis spectroscopy to determine λmax and molar absorptivity, supplemented by fluorescence spectroscopy for aggregation behavior analysis. FTIR and Raman spectroscopy are critical for identifying functional groups and structural confirmations. Cross-reference spectral data with repositories like PubChem or ChemSpider to validate findings .

Q. What are the best practices for ensuring reproducibility in experimental studies involving this compound?

  • Methodological Answer : Document all experimental parameters (e.g., solvent grade, pH, temperature) in detail. Use internal standards (e.g., deuterated solvents for NMR) and replicate experiments across multiple batches. Employ statistical tools (e.g., ANOVA) to assess variability and validate results through independent lab collaboration .

Advanced Research Questions

Q. How can computational modeling be applied to predict the photostability of this compound under varying environmental conditions?

  • Methodological Answer : Perform Density Functional Theory (DFT) calculations to model electronic transitions and degradation pathways under UV exposure. Validate predictions with experimental photodegradation studies using LC-MS to identify breakdown products. Molecular Dynamics (MD) simulations can further elucidate solvent interactions and stability in complex matrices .

Q. How should researchers approach contradictory data in existing literature regarding the toxicity mechanisms of this compound?

  • Methodological Answer : Conduct a systematic review adhering to PRISMA guidelines to identify bias or methodological discrepancies . Use meta-analysis to quantify effect sizes across studies, controlling for variables like organism models (e.g., Daphnia magna vs. mammalian cell lines) or exposure durations. Design targeted in vitro/in vivo experiments to isolate confounding factors (e.g., redox activity, metabolite generation) .

Q. What methodologies are recommended for investigating the interaction between this compound and biological macromolecules (e.g., proteins, DNA)?

  • Methodological Answer : Employ Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities. For structural insights, use X-ray crystallography or cryo-EM if complexes are stable. Pair with molecular docking simulations to predict interaction sites and validate with mutagenesis studies .

Data Management and Analysis

Q. How can researchers address challenges in quantifying this compound in heterogeneous environmental samples?

  • Methodological Answer : Develop a sample preparation protocol involving Solid-Phase Extraction (SPE) to isolate the dye from matrices. Use HPLC-MS/MS with Multiple Reaction Monitoring (MRM) for high sensitivity. Cross-validate with spike-and-recovery experiments to assess extraction efficiency and matrix effects .

Q. What strategies are effective for curating and sharing spectral data for this compound in open-access repositories?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by uploading raw data (e.g., NMR FIDs, chromatograms) to platforms like Zenodo or Figshare. Include metadata such as instrument parameters (e.g., NMR frequency, LC column type) and environmental conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Basic Blue 3
Reactant of Route 2
Basic Blue 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.